molecular formula C14H9Cl2FN2OS B10979459 (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(3-chloro-4-fluoro-1-benzothiophen-2-yl)methanone

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(3-chloro-4-fluoro-1-benzothiophen-2-yl)methanone

Cat. No.: B10979459
M. Wt: 343.2 g/mol
InChI Key: QMYLFKAMKFLFAD-UHFFFAOYSA-N
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Description

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(3-chloro-4-fluoro-1-benzothiophen-2-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring and a benzothiophene ring, both of which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(3-chloro-4-fluoro-1-benzothiophen-2-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized separately, often involving the chlorination and fluorination of benzothiophene derivatives.

    Coupling Reaction: The final step involves coupling the pyrazole and benzothiophene rings through a methanone linkage. This step typically requires the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger quantities.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(3-chloro-4-fluoro-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.

    Material Science:

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties against various bacterial and fungal strains.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.

Medicine

    Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigation of its efficacy in treating diseases such as cancer, inflammation, and infections.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(3-chloro-4-fluoro-1-benzothiophen-2-yl)methanone involves interaction with specific molecular targets and pathways. These may include:

    Binding to Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.

    Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(3-chloro-1-benzothiophen-2-yl)methanone
  • (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(4-fluoro-1-benzothiophen-2-yl)methanone
  • (3,5-dimethyl-1H-pyrazol-1-yl)(3-chloro-4-fluoro-1-benzothiophen-2-yl)methanone

Uniqueness

  • Structural Features : The presence of both chloro and fluoro substituents in the benzothiophene ring makes it unique compared to similar compounds.
  • Biological Activity : The combination of pyrazole and benzothiophene rings may result in unique biological activities not observed in other compounds.

Properties

Molecular Formula

C14H9Cl2FN2OS

Molecular Weight

343.2 g/mol

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-(3-chloro-4-fluoro-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C14H9Cl2FN2OS/c1-6-11(15)7(2)19(18-6)14(20)13-12(16)10-8(17)4-3-5-9(10)21-13/h3-5H,1-2H3

InChI Key

QMYLFKAMKFLFAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl)C)Cl

Origin of Product

United States

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